Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate
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Overview
Description
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate is an organic compound with a complex structure It is characterized by the presence of methoxy, dimethylphenoxy, and dinitrophenyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate typically involves multiple steps. One common method includes the nitration of 4-(4-methoxy-3,5-dimethylphenoxy)acetate, followed by esterification to form the final product. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts for esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The dinitrophenyl group is particularly important for its reactivity and ability to form stable complexes with proteins.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-3,5-dimethylphenoxy)acetate
- Methyl 4-methoxyphenylacetate
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Uniqueness
Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate is unique due to its combination of methoxy, dimethylphenoxy, and dinitrophenyl groups This unique structure imparts specific chemical and biological properties that are not found in similar compounds
Properties
Molecular Formula |
C18H18N2O8 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate |
InChI |
InChI=1S/C18H18N2O8/c1-10-5-13(6-11(2)17(10)27-4)28-18-14(19(22)23)7-12(9-16(21)26-3)8-15(18)20(24)25/h5-8H,9H2,1-4H3 |
InChI Key |
MWZWOVQZHXGFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)OC2=C(C=C(C=C2[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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